molecular formula C11H15ClN2O2S B7580505 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine

1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine

Cat. No. B7580505
M. Wt: 274.77 g/mol
InChI Key: PCEZRRKVCHHRBT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been studied extensively for its effects on the central nervous system.

Scientific Research Applications

MCPP has been studied for its effects on various aspects of the central nervous system, including mood, cognition, and behavior. It has been used in animal models to study anxiety, depression, and addiction. In humans, 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine has been used in clinical research to study the effects of serotonin on mood and behavior. It has also been used in studies of the neurobiology of eating disorders and schizophrenia.

Mechanism of Action

MCPP acts as a non-selective serotonin receptor agonist, meaning that it activates multiple subtypes of serotonin receptors in the brain. This leads to an increase in serotonin neurotransmission, which is thought to be responsible for the drug's psychoactive effects. 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine has also been shown to have some affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that this compound can cause changes in brain activity, including alterations in regional blood flow and glucose metabolism. It has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. The physiological effects of this compound include changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine in lab experiments is its well-established synthesis method and pharmacological profile. This makes it a reliable tool for studying the effects of serotonin on the brain and behavior. However, the psychoactive effects of this compound can also be a limitation, as they may confound the results of experiments. Additionally, this compound has been shown to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine. One area of interest is the role of this compound in the neurobiology of eating disorders, as it has been shown to affect appetite and food intake in animal models. Another area of interest is the use of this compound as a tool for studying the role of serotonin in mood and behavior in humans. Additionally, there is ongoing research into the development of novel compounds that target specific subtypes of serotonin receptors, which may have advantages over non-selective agonists like this compound.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine involves the reaction of 3-chlorophenylpiperazine with methylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography. This synthesis method has been well-established and is widely used in research laboratories.

properties

IUPAC Name

1-(3-chlorophenyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-7-5-13(6-8-14)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZRRKVCHHRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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